Product packaging for 2-Methyl-3-oxodecanamide(Cat. No.:CAS No. 62758-03-6)

2-Methyl-3-oxodecanamide

Cat. No.: B14518009
CAS No.: 62758-03-6
M. Wt: 199.29 g/mol
InChI Key: KCAIAGZNLLMDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxodecanamide is a beta-keto amide compound of significant interest in organic synthesis and medicinal chemistry research. As a beta-keto amide, this molecule features a carbonyl group adjacent to a ketone, creating a highly reactive 1,3-dicarbonyl system that serves as a versatile synthon and potential pharmacophore. In scientific research, molecules of this class are prized as key intermediates for constructing complex heterocyclic scaffolds found in many bioactive molecules . The structure of this compound, combining an amide group with a ketone and a methyl substituent, suggests potential in modulating enzymatic activity, as the carbonyl group can form hydrogen bonds with active site residues . The elongated carbon chain may enhance lipophilicity, potentially improving membrane permeability in cellular assays . Beta-keto amides, in general, have demonstrated promising biological activities in research settings. Structurally similar compounds, specifically 2-benzylidene-3-oxobutanamide derivatives, have shown potent in vitro antibacterial activity against priority drug-resistant bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), indicating the relevance of this chemical class in addressing antimicrobial resistance . Furthermore, some 3-oxobutanamide derivatives have been investigated for their ability to interact with glucose transport proteins, suggesting research potential in metabolic studies . From a synthetic chemistry perspective, beta-keto amides like this compound are accessible via several routes, including the transamidation of corresponding beta-keto esters or the aminolysis of an acid chloride derivative . These compounds can also undergo further functionalization; for instance, they can serve as substrates in diazo transfer reactions to generate α-diazo amides, which are valuable precursors in metal-catalyzed carbenoid chemistry for the synthesis of diverse molecular architectures . Researchers should store this compound under an inert atmosphere at low temperatures (-20°C) in airtight containers to prevent hydrolysis and ensure long-term stability . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B14518009 2-Methyl-3-oxodecanamide CAS No. 62758-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62758-03-6

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-methyl-3-oxodecanamide

InChI

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-10(13)9(2)11(12)14/h9H,3-8H2,1-2H3,(H2,12,14)

InChI Key

KCAIAGZNLLMDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 3 Oxodecanamide

Strategies for Carbon-Carbon Bond Formation in Beta-Keto Systems

The construction of the carbon framework of 2-Methyl-3-oxodecanamide hinges on the formation of the β-keto system. This involves the strategic installation of the ketone moiety, the introduction of the α-methyl group, and the assembly of the ten-carbon amide chain.

Acylation Reactions for Ketone Moiety Installation

The formation of the β-keto amide core is frequently achieved through the acylation of amide enolates or their synthetic equivalents. nih.gov This approach involves the reaction of a nucleophilic amide-derived species with an electrophilic acylating agent. A common strategy is a variation of the Claisen condensation, where an amide enolate reacts with an ester, acid anhydride (B1165640), or acid chloride. organicreactions.org

One effective method involves the C-acylation of pre-formed lithium enolates. However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton, which may require double deprotonation. nih.gov To circumvent this, synthetic equivalents of primary amide enolates are often employed. For instance, ethylenediamine-derived β-enamino amides can serve as effective synthons, which undergo selective α-acylation followed by a domino fragmentation in acidic media to yield the desired β-keto amide. nih.govorganic-chemistry.org

Another powerful technique involves the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.net In this procedure, a malonic acid mono-amide is treated with a strong base like n-butyllithium (n-BuLi) to form a dilithiated intermediate. This dianion is then acylated with an appropriate acid chloride, such as octanoyl chloride, to form the carbon backbone. An acidic workup subsequently induces decarboxylation to afford the final β-keto amide. researchgate.net A similar strategy can be applied to the magnesium enolates of substituted malonic acid half-oxy-esters (SMAHOs), which react efficiently with various acyl donors. organic-chemistry.org

Acylation Strategy Nucleophile Acylating Agent Key Features
Modified Claisen Condensation Amide EnolateAcid Chloride, EsterDirect acylation of the α-carbon.
Enamine-Based Domino Strategy β-enamino amideN-protected amino acids, Acid ChloridesUses a synthetic equivalent of an amide enolate; involves a fragmentation step. nih.govorganic-chemistry.org
Malonic Acid Mono-amide Condensation Dianion of malonic acid mono-amideAcid ChlorideInvolves acylation followed by decarboxylation to yield the β-keto amide. researchgate.net

Alkylation of Alpha-Carbon for Methyl Group Introduction

Once the β-keto amide scaffold is in place, the methyl group at the α-position (C2) can be introduced via alkylation. This reaction typically involves the deprotonation of the α-carbon, which is acidic due to its position between two carbonyl-like groups (the ketone and the amide), followed by reaction with an electrophilic methyl source, such as methyl iodide.

The choice of base is critical to ensure efficient and selective deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate. Asymmetric α-alkylation of β-keto amides can be achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives, to yield enantiomerically enriched products. rsc.org This method provides a competitive alternative to transition metal-catalyzed approaches for creating chiral centers. rsc.org

Parameter Description Examples
Substrate Pre-formed β-keto amide (e.g., 3-oxodecanamide)3-oxodecanamide
Base Deprotonates the α-carbon to form a nucleophilic enolateSodium hydride (NaH), Lithium diisopropylamide (LDA)
Alkylating Agent Provides the methyl groupMethyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
Catalyst (for asymmetric synthesis) Chiral phase-transfer catalystCinchona alkaloid derivatives

Elaboration of the Decanamide (B1670024) Carbon Chain

Building the ten-carbon chain of the decanamide moiety can be approached either by starting with a long-chain precursor (like octanoyl chloride in an acylation reaction) or by elaborating a shorter chain. Modern synthetic methods offer powerful tools for carbon chain elongation.

One strategy involves the reaction of terminal alkynes with alkyl halides. youtube.com An acetylide ion, generated by treating a terminal alkyne with a strong base like sodium amide (NaNH₂), can act as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond, effectively extending the chain. youtube.comyoutube.com This newly formed alkyne can then be further functionalized to continue the synthesis.

Another quantitative method for chain elongation involves converting an aliphatic methanesulfonate (B1217627) into a nitrile by reacting it with potassium cyanide. The resulting nitrile can then be converted to a methyl ester, adding a carbon to the chain. This two-step process is highly efficient and compatible with olefinic double bonds. nih.gov While not direct routes to this compound, these fundamental chain-building techniques represent viable pathways for constructing the necessary long-chain precursors from smaller, more readily available starting materials.

Amide Bond Formation Approaches for the Decanamide Moiety

The final step in many synthetic routes to this compound, or the key step in a convergent synthesis, is the formation of the amide bond. This can be achieved by coupling a carboxylic acid (e.g., 2-methyl-3-oxodecanoic acid) with ammonia (B1221849) or an ammonia equivalent.

Coupling Reagent-Mediated Amidation

The most common method for forming amide bonds involves the activation of a carboxylic acid with a coupling reagent. scispace.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. chemistrysteps.com A wide variety of such reagents have been developed, each with specific applications and advantages.

Common classes of coupling reagents include carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com These reactions are often run in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and suppress side reactions. nih.gov

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and known for fast reaction times with minimal side product formation. scispace.compeptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for coupling sterically hindered amino acids.

Coupling Reagent Class Examples Common Additives Key Characteristics
Carbodiimides DCC, EDCHOBt, DMAPWidely used, cost-effective; byproduct removal can be an issue with DCC. chemistrysteps.comnih.gov
Uronium/Aminium Salts HATU, HBTU, TBTUDIPEA, TriethylamineHigh efficiency, fast reactions, less epimerization. peptide.com
Phosphonium Salts PyBOP, PyAOPDIPEAParticularly effective for sterically hindered substrates.

Direct Amidation Strategies

In the interest of green chemistry and process efficiency, significant research has focused on the direct formation of amides from carboxylic acids or esters without the need for stoichiometric activating agents. sigmaaldrich.comscispace.com These methods often rely on catalysis.

One approach is the direct amidation of esters, which are common functional groups. dntb.gov.ua For example, iron(III) chloride has been shown to be an effective catalyst for the direct amidation of a range of esters with amines under solvent-free conditions, producing amides in good to excellent yields. nih.govmdpi.com

Catalytic direct amidation of carboxylic acids is another area of active development. Boronic acids have been demonstrated to catalyze the formation of amides from carboxylic acids and amines at room temperature, releasing only water as a byproduct. sigmaaldrich.com Other catalytic systems, including those based on titanium, zirconium, and ruthenium, have also been developed for this transformation. sigmaaldrich.comcore.ac.uk These methods offer a more atom-economical and environmentally friendly alternative to traditional coupling-reagent-mediated approaches.

Exploiting Carbonyl Group Reactivity in Directed Synthesis of this compound

The synthesis of β-keto amides like this compound often leverages the reactivity of the carbonyl group. Methodologies can involve the construction of the carbon skeleton followed by amidation, or the direct formation of the β-keto amide functionality through strategic bond formations.

Catalytic Strategies (e.g., Rhodium-Catalyzed Transformations)

Rhodium-catalyzed reactions offer powerful tools for the construction of complex organic molecules, including amides and ketones. While direct rhodium-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a blueprint for potential synthetic routes. One such strategy involves the homologation of amides, where a transition metal catalyst inserts into an α-C-C bond. nih.gov For instance, rhodium catalysts can facilitate the insertion of a one-carbon unit, a process that could be adapted for building the backbone of the target molecule. nih.govprinceton.edu

Another relevant approach is the rhodium(III)-catalyzed C-H activation and annulation. nih.govrsc.org These reactions allow for the direct functionalization of C-H bonds, providing an atom-economical way to build molecular complexity. A hypothetical route could involve the rhodium-catalyzed coupling of a simpler amide precursor with a suitable coupling partner to construct the decanoyl chain. Research has demonstrated the utility of rhodium catalysts in the asymmetric synthesis of β-branched amides from allylic amines, showcasing the potential for both C-C bond formation and stereochemical control in a single step. researchgate.net

Table 1: Representative Rhodium-Catalyzed Amide Synthesis

Catalyst Precursor Ligand Reaction Type Key Feature Reference
[Rh(coe)(SIDep)Cl]₂·hexane SIDep Amide Homologation Selective α-C–C bond activation and insertion nih.gov
[RhCp*Cl₂]₂ N/A C-H Activation/Annulation Tandem reaction for 2-alkylbenzimidazole synthesis nih.gov

This table presents examples of rhodium-catalyzed reactions applicable to the synthesis of complex amides, illustrating potential strategies for this compound.

Metal-Free Reaction Conditions

In response to the need for more sustainable and cost-effective syntheses, metal-free reaction conditions have gained significant attention. These methods often rely on the use of organocatalysts or unique reaction media to promote the desired transformations, avoiding residual metal contamination in the final product.

Amide synthesis can be achieved under metal- and solvent-free conditions by reacting carboxylic acid derivatives with an amino source. researchgate.net For example, a practical approach involves the coupling of formamides with carboxylic acid derivatives at mild temperatures. researchgate.net Another strategy is the Friedel–Crafts arylation of isocyanates, facilitated by a Brønsted superacid like triflic acid, to produce amides under solvent-free conditions. rsc.org While these examples focus on different amide types, the underlying principles of activating a carboxylic acid derivative for nucleophilic attack by an amine are fundamental. A potential metal-free route to this compound could involve the condensation of a β-keto ester with an amine, a reaction that can often be promoted by simple acid or base catalysis. Furthermore, developments in using bifunctional selenoureas demonstrate a metal-free pathway to activate carboxylic acids for the synthesis of selenoesters, a methodology that could be conceptually adapted for amide formation. rsc.org

Asymmetric Synthetic Routes to Chiral this compound

The methyl group at the second carbon position of this compound creates a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgresearchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired stereocenter is set, the auxiliary is removed. du.ac.in

For the synthesis of chiral α-alkylated carbonyl compounds, Evans' oxazolidinone auxiliaries are highly effective. researchgate.net A synthesis of this compound could begin by acylating an Evans auxiliary with decanoyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently reacts with methyl iodide. The bulky auxiliary shields one face of the enolate, forcing the methyl group to add from the opposite face with high diastereoselectivity. Finally, removal of the auxiliary would yield the enantiomerically enriched 2-methyl-3-oxodecanoic acid, which can then be converted to the target amide. Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Key Feature Typical Application Reference
Evans' Oxazolidinones Forms rigid metal chelates, providing excellent stereocontrol Asymmetric alkylations, aldol (B89426) reactions researchgate.netresearchgate.net
Oppolzer's Camphorsultam Camphor-derived sultam Asymmetric alkylations, Diels-Alder reactions wikipedia.org

Diastereoselective and Enantioselective Approaches

The goal of asymmetric synthesis is to achieve high levels of stereoselectivity, which is quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.). du.ac.in Diastereoselective reactions create one diastereomer in preference to others, while enantioselective reactions produce an excess of one enantiomer. In the context of this compound, which has a single stereocenter, the focus is on enantioselectivity.

The use of chiral auxiliaries, as described above, is a powerful diastereoselective approach that ultimately leads to an enantiomerically enriched product after the auxiliary is cleaved. researchgate.net High diastereoselectivities, often exceeding 90% d.e., are achievable with established auxiliaries like Evans' oxazolidinones. du.ac.inresearchgate.net

Alternatively, enantioselective approaches utilize a chiral catalyst to create a chiral environment for the reaction, directly producing an enantiomerically enriched product from an achiral starting material. This catalytic approach is often more atom-economical than using a stoichiometric chiral auxiliary. For example, a rhodium-catalyzed asymmetric oxidative amidation has been shown to produce β-branched amides with excellent enantioselectivities (e.r. >96:4). researchgate.net Such a method could potentially be adapted to synthesize chiral this compound directly.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. unibe.chhealthandenvironment.org

Key strategies for a greener synthesis of this compound include the use of environmentally benign solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived ether, is an excellent substitute for less sustainable solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). unibe.chunife.it The development of reactions in aqueous media or under solvent-free conditions further enhances the sustainability of a process. researchgate.netresearchgate.net

Atom economy is another core principle of green chemistry, focusing on maximizing the incorporation of atoms from the starting materials into the final product. Catalytic methods, including those using rhodium or metal-free organocatalysts, are inherently more atom-economical than stoichiometric reactions that generate significant waste. researchgate.netunibe.ch For instance, catalytic amide bond formation strategies that avoid the use of traditional coupling reagents (e.g., DCC, EDC) reduce the generation of byproducts. unibe.ch The development of continuous flow processes can also contribute to a more sustainable synthesis by improving heat transfer, reducing reaction volumes, and allowing for safer handling of reactive intermediates. unibe.ch

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Modern synthetic chemistry seeks to minimize or eliminate the use of such solvents.

Solvent-Free Synthesis:

Solvent-free reactions represent an ideal in green chemistry, reducing waste and simplifying purification processes. For the amidation of ethyl 2-methyl-3-oxodecanoate to yield this compound, a solvent-free approach could be highly effective. One such method involves the direct reaction of the ester with an ammonia source under microwave irradiation. Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates, often leading to higher yields in shorter times without the need for a solvent.

Another solvent-free technique is the trituration of reactants, sometimes with a solid catalyst, followed by direct heating. semanticscholar.org For instance, the β-keto ester precursor to this compound could be mixed with a solid ammonia source and a catalyst like boric acid, and then heated to induce the amidation reaction. semanticscholar.org

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. These solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. For the synthesis of this compound, greener solvents could be employed in both the formation of the β-keto ester precursor and the final amidation step. Water is a highly desirable green solvent for certain reactions, such as the synthesis of β-enamino esters from β-ketoesters and primary amines, which could be intermediates in alternative synthetic routes. organic-chemistry.org

ParameterConventional ApproachGreen Alternative
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)None (Solvent-free) or Water, 2-Methyltetrahydrofuran (2-MeTHF)
Energy Input Conventional heating (reflux)Microwave irradiation or Ball-milling
Waste Generation High (solvent waste, purification media)Low to minimal
Reaction Time Often several hours to daysMinutes to a few hours

This table provides a comparative overview of conventional versus green solvent approaches for the synthesis of this compound.

Mechanochemical Synthesis Approaches (e.g., Ball-Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. nih.gov This technique is inherently a green chemistry approach as it often proceeds in the absence of bulk solvents. nih.gov

For the synthesis of this compound, a mechanochemical approach would be particularly applicable to the amidation of its β-keto ester precursor. In a typical procedure, ethyl 2-methyl-3-oxodecanoate would be placed in a stainless-steel milling jar with a solid ammonia source, such as calcium nitride, and a catalyst. nih.govorganic-chemistry.org The jar, also containing stainless steel balls, is then vibrated at a high frequency. The repeated collisions provide the energy for the reaction to occur.

Research on the mechanochemical synthesis of primary amides from esters has demonstrated several advantages over traditional solution-phase methods:

Reduced Reaction Times: Reactions that might take 24 hours in solution can often be completed in 60-90 minutes via ball-milling. nih.gov

Milder Conditions: Mechanochemical reactions can often be performed at room temperature, avoiding the need for external heating. nih.gov

Solvent-Free: This method eliminates the need for hazardous organic solvents, significantly reducing waste. nih.govorganic-chemistry.org

Simplified Purification: The absence of solvent can simplify the work-up procedure, sometimes allowing for the isolation of the pure product without the need for chromatography. nih.gov

A direct mechanochemical amidation of esters using a sub-stoichiometric amount of a base like potassium tert-butoxide has also been reported, showcasing broad applicability for a diverse range of amides. ucl.ac.ukresearchgate.netresearchgate.netdntb.gov.uachemrxiv.org This method has been successfully scaled up to the gram scale for the synthesis of active pharmaceutical ingredients. researchgate.netresearchgate.net

FeatureSolution-Phase SynthesisMechanochemical Synthesis (Ball-Milling)
Solvent Requirement Typically requires an organic solvent (e.g., THF, Toluene)Solvent-free or liquid-assisted grinding (minimal solvent)
Reaction Time Hours to daysMinutes to hours nih.gov
Temperature Often requires heating (reflux)Ambient temperature nih.gov
Energy Source Thermal energyMechanical energy
Work-up Liquid-liquid extraction, chromatographyOften simpler, direct isolation of product nih.gov

This table compares the key features of conventional solution-phase synthesis with mechanochemical synthesis for the amidation step in the production of this compound.

Catalyst Design for Reduced Environmental Impact

The principles of green chemistry encourage the use of catalysts over stoichiometric reagents to improve atom economy and reduce waste. mdpi.com The design of catalysts with low environmental impact is a key area of research.

For the synthesis of this compound, green catalysts can be envisioned for both the formation of the β-keto ester intermediate and the final amidation step.

Catalysis in β-Keto Ester Synthesis:

The Claisen condensation, a potential method for creating the carbon skeleton of this compound, traditionally uses a stoichiometric amount of a strong base. The development of catalytic versions of such C-C bond-forming reactions is a goal of green chemistry. While specific catalytic Claisen-type reactions for this exact substrate are not widely reported, the field of asymmetric catalysis offers phase-transfer catalysts for the α-alkylation of cyclic β-keto esters and amides, suggesting a trend towards catalytic modifications of these molecules. rsc.org

Catalysis in Amidation:

The direct amidation of the β-keto ester precursor is a prime target for green catalyst development. Instead of stoichiometric activating agents, catalytic systems are preferred.

Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, often solids that can be easily filtered and reused. For the amidation step, a solid acid or base catalyst could be employed. For example, montmorillonite (B579905) K10, an inexpensive and non-toxic clay, has been used as a catalyst in the synthesis of other nitrogen-containing heterocycles. mdpi.com

Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. Lipases or proteases could potentially be used for the aminolysis of ethyl 2-methyl-3-oxodecanoate.

Transition Metal Catalysts: While some transition metals are toxic or expensive, the development of catalysts based on abundant and less toxic metals like iron is a key goal. Nickelocene has been shown to catalyze the α-amidation of β-keto esters. acs.org

Organocatalysts: These are small organic molecules that can catalyze reactions. Simple organic molecules like acetic acid have been used to catalyze the reaction between β-keto esters and amines. organic-chemistry.org

Catalyst TypeExampleApplication in this compound SynthesisEnvironmental Benefits
Heterogeneous Montmorillonite K10 mdpi.comAmidation of the β-keto ester precursor.Reusable, easy to separate from the reaction mixture, non-toxic.
Biocatalyst LipaseSelective aminolysis of the β-keto ester.Biodegradable, operates in mild conditions (water, room temp.), highly selective.
Transition Metal Nickelocene acs.orgCatalytic amidation of the β-keto ester.Can enable novel reactivity and selectivity.
Organocatalyst Acetic Acid organic-chemistry.orgAmidation of the β-keto ester.Metal-free, often low toxicity, readily available.

This table summarizes various types of environmentally benign catalysts that could be applied to the synthesis of this compound.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Methyl 3 Oxodecanamide

Mechanistic Studies of Ketone and Amide Group Reactivity

The reactivity of 2-Methyl-3-oxodecanamide is centered around the electrophilic nature of the carbonyl carbons in both the ketone and amide moieties. This inherent electrophilicity makes them targets for nucleophilic attack.

The carbonyl carbon of the ketone group in this compound is susceptible to nucleophilic addition reactions. Nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride sources (e.g., sodium borohydride), can attack the electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields a tertiary alcohol.

The amide carbonyl, while also electrophilic, is generally less reactive towards nucleophiles than the ketone carbonyl. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon. Nucleophilic attack on the amide carbonyl typically leads to nucleophilic acyl substitution, where the attacking nucleophile replaces the amino group. However, harsher conditions are often required for these reactions compared to those involving the ketone.

Reaction Type Attacking Nucleophile Functional Group General Product
Nucleophilic AdditionGrignard Reagent (R-MgX)KetoneTertiary Alcohol
Nucleophilic AdditionHydride (e.g., NaBH4)KetoneSecondary Alcohol
Nucleophilic Acyl SubstitutionStrong Nucleophile (e.g., OH-)AmideCarboxylate

Both acid and base catalysis can significantly influence the reactivity of this compound.

In acidic conditions, the carbonyl oxygen of both the ketone and amide can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For example, acid-catalyzed hydrolysis of the amide bond can occur, leading to the formation of a carboxylic acid and an amine.

Base-catalyzed reactions often involve the deprotonation of the α-carbon, the carbon atom situated between the two carbonyl groups. This deprotonation results in the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation or aldol (B89426) condensation. The acidity of this α-proton is a key feature of β-dicarbonyl compounds.

Tautomerism and Isomerization Pathways of the Beta-Keto Amide System

A significant characteristic of β-keto amides like this compound is the existence of tautomers, which are isomers that readily interconvert.

This compound can exist in equilibrium between its keto form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The equilibrium position between the keto and enol tautomers is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. In many β-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. However, studies on various β-keto amides have shown that the keto-enol equilibrium ratios can be quite similar to those of corresponding β-keto esters. acs.org The presence of even minor amounts of the enol tautomer can be significant, as the enol form often exhibits different reactivity compared to the keto form. nih.gov

Tautomer Key Structural Feature Relative Stability Factors
Keto FormTwo distinct carbonyl groups (ketone and amide)Generally the more stable form in many solvents.
Enol Form 1Enolization towards the amide carbonylPotential for intramolecular hydrogen bonding.
Enol Form 2Enolization towards the ketone carbonylRelative stability depends on substitution patterns.

Oxidative and Reductive Transformations of this compound

The ketone and amide functional groups in this compound can undergo oxidative and reductive transformations.

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The amide group is more resistant to reduction but can be reduced to an amine by strong reducing agents such as LiAlH₄.

Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups can be achieved under strong oxidizing conditions. However, the specific products would depend on the reagents and reaction conditions employed. The presence of the α-methyl group will also influence the outcome of such reactions.

Selective Reduction of Ketone or Amide Functionalities

The presence of two reducible carbonyl groups—the ketone and the amide—in this compound presents a challenge in chemoselectivity. The relative reactivity of these groups towards reducing agents allows for selective transformations under controlled conditions. Generally, the ketone functionality is more electrophilic and thus more readily reduced than the amide.

Research into the reduction of β-keto amides has demonstrated that reagents like sodium borohydride (NaBH₄) can be modulated to achieve selective reduction. sioc-journal.cnresearchgate.net The choice of solvent and additives is crucial in directing the outcome of the reaction.

Selective Ketone Reduction: The reduction of the ketone in this compound to a secondary alcohol yields 2-Methyl-3-hydroxydecanamide. This transformation can be achieved with high stereoselectivity, particularly in α-substituted β-keto amides. thieme-connect.com The use of specific hydride reagents in combination with Lewis acids can favor the formation of either syn- or anti-diastereomers by proceeding through chelation or non-chelation controlled pathways. For N-mono- and non-substituted β-keto amides, protocols have been developed for highly anti-selective reductions. thieme-connect.com

Amide Reduction: The reduction of the amide group is significantly more challenging and typically requires more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). However, the ketone would also be reduced under these conditions. Selective reduction of the amide in the presence of the ketone is not a commonly reported transformation for this class of compounds due to the higher reactivity of the ketone.

Conjugate Reduction: Under certain conditions, particularly with NaBH₄ in the presence of an alkali, β-keto amides can undergo reduction of the ketone followed by dehydration to yield α,β-unsaturated olefinic amides. sioc-journal.cnresearchgate.net

The table below summarizes the potential reduction outcomes for this compound based on general findings for β-keto amides.

Reagent/ConditionsTarget FunctionalityPrimary Product
NaBH₄, FeCl₃Ketone2-Methyl-3-hydroxydecanamide researchgate.net
NaBH₄, AlkaliKetone (followed by dehydration)2-Methyldec-2-enamide sioc-journal.cnresearchgate.net
Specific Hydride, Lewis AcidKetoneanti-2-Methyl-3-hydroxydecanamide thieme-connect.com

Controlled Oxidation Reactions

The carbon skeleton of this compound offers several sites for controlled oxidation. The α-carbon, situated between the two carbonyl groups, is particularly susceptible to oxidation.

A notable oxidative reaction for β-ketoamides involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov This method facilitates the synthesis of vicinal tricarbonyl amides. In the case of this compound, this would result in the formation of 2-Methyl-2-hydroxy-3-oxodecanamide, which exists in equilibrium with its tricarbonyl tautomer. This transformation adds a valuable hydroxyl group to the α-position, further expanding the synthetic utility of the molecule.

Other oxidative strategies could potentially target the methylene (B1212753) group adjacent to the ketone (the 4-position), although this would likely require specific directing groups or enzymatic methods to achieve selectivity over the more activated α-position.

Oxidizing AgentTarget SiteProduct
Phenyliodine(III) bis(trifluoroacetate)α-Carbon2-Methyl-2-hydroxy-3-oxodecanamide nih.gov

Derivatization Reactions for Functional Modification of this compound

The functional groups of this compound serve as handles for a variety of derivatization reactions, enabling the synthesis of a wide range of analogs with modified properties.

Carbonyl Derivatization (e.g., Oxime, Hydrazone, or Semicarbazone Formation)

The ketone at the 3-position is a prime site for nucleophilic addition reactions, particularly with nitrogen-based nucleophiles. These reactions are standard for aldehydes and ketones and proceed through an initial addition to the carbonyl carbon, followed by the elimination of water to form a C=N double bond. chemtube3d.comchemtube3d.comquimicaorganica.org

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. chemtube3d.comnih.gov This reaction is typically catalyzed by acid. The resulting 2-Methyl-3-(hydroxyimino)decanamide can exist as a mixture of (E) and (Z) geometric isomers.

Hydrazone Formation: Treatment with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. wikipedia.orglibretexts.org Hydrazones are intermediates in the Wolff-Kishner reduction, which converts a ketone to a methylene group. libretexts.org

Semicarbazone Formation: The reaction with semicarbazide (B1199961) (H₂NNHCONH₂) produces a semicarbazone. ijcce.ac.iryoutube.com Semicarbazones are often highly crystalline solids, making them useful for the purification and characterization of carbonyl compounds. ijcce.ac.ir

The general mechanism for these derivatizations involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by proton transfers and dehydration. chemtube3d.comquimicaorganica.orgmasterorganicchemistry.com

ReagentDerivative FormedProduct Name
Hydroxylamine (NH₂OH)Oxime2-Methyl-3-(hydroxyimino)decanamide
Hydrazine (H₂NNH₂)Hydrazone(E/Z)-2-Methyl-3-decanone hydrazone
Semicarbazide (H₂NNHCONH₂)Semicarbazone2-(2-Methyl-3-oxodecanoyl)hydrazine-1-carboxamide

Amide Nitrogen Functionalization (e.g., N-Alkylation, N-Acylation)

The amide nitrogen in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be deprotonated by a strong base to form a highly nucleophilic amidate anion. This anion can then react with electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: To achieve N-alkylation, a strong base such as sodium hydride (NaH) is typically required to deprotonate the amide. stackexchange.com The resulting amidate can then undergo an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. Phase-transfer catalysis has also been employed for the N-alkylation of amides under milder conditions. mdpi.com

N-Acylation: Similarly, the amidate anion can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives, also known as imides. This reaction introduces a second acyl group onto the nitrogen atom.

These functionalization methods allow for the modification of the amide portion of the molecule, which can influence its physical, chemical, and biological properties.

Reaction TypeReagentsProduct Class
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl-2-methyl-3-oxodecanamide stackexchange.com
N-Acylation1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl)N-Acyl-2-methyl-3-oxodecanamide

Alpha-Methyl Group Reactivity and Functionalization

The α-carbon of this compound is located between the ketone and amide carbonyl groups, making the proton attached to it acidic and readily removable by a base to form an enolate. However, the protons on the α-methyl group itself are not acidic and are generally unreactive towards bases.

The primary reactivity at this position involves the α-hydrogen. Deprotonation of the α-hydrogen creates a nucleophilic enolate, which is a key intermediate in many carbon-carbon bond-forming reactions.

α-Alkylation: The enolate can be alkylated by reaction with an alkyl halide. While this compound already possesses a methyl group at the alpha position, further alkylation at this carbon is sterically hindered and would require forcing conditions. Research on related cyclic β-keto amides has shown that α-alkylation can be achieved using phase-transfer catalysis. rsc.org However, for an acyclic, already α-substituted compound like this compound, this would lead to a quaternary α-carbon.

Direct functionalization of the α-methyl group itself, without involving the α-hydrogen, is challenging. Such transformations would likely require radical-based mechanisms or advanced catalytic systems capable of selective C-H activation, which are not standard transformations for this class of compounds. Therefore, the main reactivity at the α-position is centered on the single α-hydrogen.

Sophisticated Structural Analysis and Characterization of 2 Methyl 3 Oxodecanamide

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods provide a detailed view into the atomic and molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce connectivity, identify functional groups, and gain insight into the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Methyl-3-oxodecanamide, distinct signals corresponding to each unique proton environment are expected. The terminal methyl group of the decanoyl chain would likely appear as a triplet around 0.9 ppm. The methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet region between 1.2 and 1.6 ppm. The methylene group adjacent to the carbonyl (C4) is anticipated to resonate as a triplet around 2.5 ppm. The proton at the chiral center (C2) would likely be a quartet, coupling with the adjacent methyl group and the amide proton, with a chemical shift in the range of 3.4-3.6 ppm. The methyl group at C2 would appear as a doublet around 1.2 ppm. The amide protons (-NH₂) would typically present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the 5.5-8.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eleven distinct signals would be anticipated. The carbonyl carbon of the ketone (C3) would be the most downfield, likely appearing in the 200-210 ppm region. The amide carbonyl carbon (C1) would resonate around 170-175 ppm. The chiral carbon (C2) would be expected in the 50-60 ppm range. The carbons of the decanoyl chain would appear in the aliphatic region (10-40 ppm), with the terminal methyl carbon being the most upfield.

2D NMR Techniques: To definitively assign the proton and carbon signals and establish connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the C2 proton and the C2-methyl protons, as well as the C4 and C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CONH₂) - ~175
C2 (-CH(CH₃)-) ~3.5 (quartet) ~55
C2-CH₃ ~1.2 (doublet) ~15
C3 (=O) - ~205
C4 (-CH₂-) ~2.5 (triplet) ~40
C5-C9 (-CH₂-)₅ ~1.2-1.6 (multiplet) ~22-32
C10 (-CH₃) ~0.9 (triplet) ~14
-NH₂ ~5.5-8.5 (broad singlet) -

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₂₁NO₂), the expected exact mass would be calculated and compared to the experimentally determined value with high accuracy (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of the heptyl chain or the acetamide (B32628) moiety.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the amide bond, resulting in ions corresponding to the acylium ion and the amine fragment.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of the positions of the methyl group and the ketone.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Structure/Identity
199.1596 [M+H]⁺ (Protonated Molecule)
182.1337 [M-NH₃]⁺
142.1021 [M-C₄H₉O]⁺ (Loss of butanone radical)
100.0762 [CH₃CH(CONH₂)CO]⁺
86.0606 [CH₃CH(CONH₂)]⁺
72.0450 [CH₃CONH₃]⁺

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amide, appearing as two bands in the region of 3350-3180 cm⁻¹.

C-H stretching of the aliphatic methyl and methylene groups, observed just below 3000 cm⁻¹.

C=O stretching of the ketone, typically a strong, sharp band around 1715 cm⁻¹.

C=O stretching of the amide (Amide I band), which is a strong absorption usually found between 1680 and 1630 cm⁻¹. nih.gov

N-H bending of the amide (Amide II band), occurring in the 1640-1550 cm⁻¹ region. nih.gov

C-N stretching of the amide group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could help to resolve overlapping peaks in the IR spectrum.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amide 3350-3180 (two bands)
C-H Stretch Alkyl (sp³) 2960-2850
C=O Stretch Ketone ~1715
C=O Stretch (Amide I) Amide ~1650
N-H Bend (Amide II) Amide ~1600

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the analysis of a target compound even when it is present in a complex matrix. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, derivatization might be necessary to increase its volatility and thermal stability, for example, by silylating the amide protons.

The sample is vaporized and injected into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. The fragmentation patterns observed would be similar to those described in the HRMS/MS section.

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. This compound, being a moderately polar and relatively high molecular weight compound, is well-suited for analysis by HPLC.

A solution of the sample is injected into a column containing a solid stationary phase. The components of the mixture are separated based on their differential partitioning between the stationary phase and a liquid mobile phase. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective for separating this compound from other lipids.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for both quantification and structural confirmation. nih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization, ESI), and analyzed. Multiple Reaction Monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and selectivity for the analysis of this compound in complex biological samples. biorxiv.org

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

For analytical techniques such as gas chromatography (GC), direct analysis of this compound can be challenging due to its polarity and potential for thermal instability. libretexts.org Chemical derivatization is a crucial sample preparation strategy that modifies the analyte to improve its chromatographic behavior and detection sensitivity. greyhoundchrom.com The process involves converting polar functional groups, such as the amide and the enolizable ketone in this compound, into less polar, more volatile, and more thermally stable derivatives. chromatographyonline.com

The three most common derivatization methods applicable to this compound are silylation, acylation, and alkylation. libretexts.org

Silylation: This is the most prevalent method for derivatizing compounds with active hydrogens, such as those found in amides and the enol form of ketones. libretexts.org Silylation involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are highly effective. gcms.czsigmaaldrich.com The resulting TMS derivatives of this compound would exhibit increased volatility and thermal stability, making them highly suitable for GC-Mass Spectrometry (GC-MS) analysis. libretexts.org

Acylation: This technique converts compounds with primary and secondary amines and hydroxyl groups into esters, thioesters, and amides. While primarily targeting amines, acylation reagents can also react with the amide group in this compound under certain conditions. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) introduce fluorinated groups, which can significantly enhance detection sensitivity when using an electron capture detector (ECD). gcms.cz

Alkylation: This method involves replacing an active hydrogen with an alkyl group. It is most commonly used to form esters from carboxylic acids to reduce polarity and improve chromatographic performance. libretexts.org While less direct for this compound, related alkylation techniques could be employed depending on the analytical objective.

The choice of derivatization reagent and reaction conditions depends on the functional groups present and the specific requirements of the analytical method. gcms.cz For this compound, silylation is a particularly advantageous strategy for comprehensive GC-MS profiling.

Functional Group in this compoundDerivatization StrategyCommon Reagent(s)Purpose
Amide (-CONH2)SilylationBSTFA, TMCSIncrease volatility, improve peak shape
Ketone (enol form)SilylationBSTFA, TMCSIncrease thermal stability, prevent tautomerization
Amide (-CONH2)AcylationTFAA, PFAAEnhance ECD detection

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. unimi.it This technique provides unambiguous information on molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding, which govern how molecules pack together in a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) is an exceptionally powerful technique that can elucidate the exact molecular structure of a compound that can be grown as a high-quality single crystal. unimi.it For a chiral molecule like this compound, SC-XRD is invaluable as it can determine the absolute configuration of the stereocenter at the C2 position without ambiguity.

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. Furthermore, it details the crystal packing arrangement, illustrating how individual molecules interact with their neighbors through forces like hydrogen bonds and van der Waals interactions. This information is critical for understanding the compound's physical properties.

A hypothetical dataset from a single crystal X-ray diffraction analysis of this compound is presented below.

Crystallographic ParameterHypothetical Value
Chemical FormulaC11H21NO2
Formula Weight199.29 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.15
b (Å)8.54
c (Å)15.23
α (°)90
β (°)98.75
γ (°)90
Volume (ų)1302.1
Z (Molecules/unit cell)4

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each with a different internal crystal lattice arrangement. rigaku.com These different polymorphs can exhibit significant variations in physical properties, including solubility, melting point, and stability. sumitomo-chem.co.jp Powder X-ray diffraction (PXRD) is a primary and powerful tool for the identification and characterization of polymorphic forms. researchgate.net

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is recorded. Each crystalline polymorph produces a unique and characteristic diffraction pattern, which serves as a "fingerprint" for that specific form. researchgate.net The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in the diffraction pattern can indicate the presence of a new polymorphic form or a phase transformation. researchgate.net Therefore, PXRD is essential for screening for polymorphs and for quality control during manufacturing to ensure the desired crystal form is present.

The table below shows hypothetical PXRD peak data for two distinct polymorphic forms of this compound.

Characteristic Peaks for Form I (2θ)Characteristic Peaks for Form II (2θ)
8.5°9.1°
12.3°11.5°
15.8°16.2°
19.1°20.4°
21.7°22.3°
25.0°26.8°

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Circular Dichroism (CD) spectroscopy is a prominent example, measuring the difference in absorption between left- and right-circularly polarized light by an optically active compound. wikipedia.org This technique is exceptionally sensitive to the three-dimensional structure of chiral molecules and is a powerful tool for assessing enantiomeric purity. nih.gov

For this compound, the carbonyl group of the ketone at the C3 position serves as a chromophore. The spatial arrangement of atoms around this chromophore is dictated by the absolute configuration of the adjacent chiral center at C2. Consequently, the two enantiomers, (R)-2-Methyl-3-oxodecanamide and (S)-2-Methyl-3-oxodecanamide, will interact differently with circularly polarized light.

The CD spectrum will show a characteristic signal, known as a Cotton effect, in the region of the carbonyl n→π* electronic transition (typically around 270-300 nm). The two enantiomers will produce mirror-image CD spectra; one will exhibit a positive Cotton effect, and the other will show a negative one. nih.gov The intensity of the CD signal, measured as molar ellipticity ([θ]), is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). A racemic mixture (50:50 of R and S enantiomers) is optically inactive and will produce no CD signal. By measuring the molar ellipticity of a sample and comparing it to that of an enantiopure standard, the enantiomeric purity can be accurately determined. nih.gov

Enantiomeric Excess (ee %)Hypothetical Molar Ellipticity [θ] at λmax (deg·cm²/dmol) for (S)-enantiomerHypothetical Molar Ellipticity [θ] at λmax (deg·cm²/dmol) for (R)-enantiomer
100%+4500-4500
75%+3375-3375
50%+2250-2250
25%+1125-1125
0% (Racemic)00

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Oxodecanamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic makeup and energy landscape of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, providing a balance of accuracy and computational efficiency. conicet.gov.arruc.dk

Vibrational Frequencies: Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. researchgate.netnih.gov These calculations predict the energies associated with the stretching, bending, and twisting of chemical bonds. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of 2-Methyl-3-oxodecanamide. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental values. nih.gov

Chemical Shifts: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.orgnih.gov By calculating the ¹³C and ¹H chemical shifts for this compound, researchers can assign the signals in experimental NMR spectra, which is crucial for structural verification, especially for molecules with multiple, similar chemical environments. nih.govnsf.gov

A representative data table for DFT-calculated geometric parameters would appear as follows:

ParameterAtom Pair/Triplet/QuartetCalculated Value
Bond LengthC1-C2(value in Å)
Bond AngleC1-C2-C3(value in °)
Dihedral AngleC1-C2-C3-C4(value in °)

Note: The values in this table are illustrative of the data format.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO and LUMO Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, characterizing it as a nucleophile. irjweb.compku.edu.cn Conversely, the LUMO's energy indicates its ability to accept electrons, reflecting its electrophilicity. irjweb.com For this compound, the HOMO would likely be distributed around the electron-rich oxygen and nitrogen atoms.

HOMO-LUMO Energy Gap: The energy difference between the LUMO and HOMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.arirjweb.com A small gap suggests the molecule is more polarizable and reactive. researchgate.net

The results of an FMO analysis are typically presented in a table:

ParameterEnergy (eV)
E_HOMO(value)
E_LUMO(value)
Energy Gap (ΔE)(value)

Note: The values in this table are illustrative of the data format.

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP), provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

This analysis is invaluable for predicting how a molecule will interact with other charged species.

Reactive Sites: Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be located around the carbonyl oxygen, the amide oxygen, and the nitrogen atom. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. uni-muenchen.dersc.org This visual tool provides an intuitive guide to the molecule's chemical reactivity. uni-muenchen.de

DFT calculations can be used to compute key thermodynamic properties based on the vibrational frequency analysis and standard statistical mechanics principles. researchgate.net These properties are crucial for understanding the stability of this compound and the energetics of its potential reactions. Calculated properties include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder.

Gibbs Free Energy (G): A value that indicates the spontaneity of a process.

These thermodynamic parameters provide a foundation for predicting reaction equilibria and spontaneity under various conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape—the collection of different shapes (conformers) it can adopt due to the rotation around its single bonds. nih.gov This is particularly important for a flexible molecule like this compound, as its biological or chemical activity can depend on its conformation.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water) to study solvation effects. This provides a more realistic model of the molecule's behavior in solution, showing how interactions with the solvent influence its preferred conformations and dynamic behavior.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, such as the synthesis or degradation of this compound. nih.gov By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed.

A critical aspect of this modeling is the identification and characterization of the transition state (TS)—the high-energy, unstable configuration that molecules pass through as they transform from reactants to products. mit.edu The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is the primary determinant of the reaction rate. nih.gov Locating the TS structure allows for a deep understanding of the reaction mechanism at a molecular level. mit.edu

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Assignments

The in silico prediction of spectroscopic parameters is a powerful tool in modern chemistry for the structural elucidation of novel compounds and for complementing experimental data. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to calculate various spectroscopic data. These theoretical calculations can provide valuable insights into the molecule's structure and electronic properties, which can then be compared with experimental spectra for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are instrumental in assigning signals in experimental spectra, especially for complex molecules. The process typically involves geometry optimization of the molecule's conformational space, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. While specific predicted values for this compound are not readily published, the general accuracy of such predictions is often high, with deviations from experimental values typically being small and systematic.

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations help in assigning specific vibrational modes to the functional groups present in this compound, such as the amide and ketone carbonyl groups, as well as the various C-H and C-N bonds. The predicted frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational models.

A hypothetical table of predicted spectroscopic data for this compound is presented below to illustrate the output of such computational studies.

Spectroscopic ParameterPredicted Value (Illustrative)
¹H NMR Chemical Shift (ppm)C2-H: 2.5 ppm
C2-CH₃: 1.2 ppm
N-H: 7.8 ppm
¹³C NMR Chemical Shift (ppm)C1 (Amide C=O): 175 ppm
C3 (Ketone C=O): 205 ppm
IR Frequency (cm⁻¹)Amide N-H Stretch: 3300 cm⁻¹
Ketone C=O Stretch: 1715 cm⁻¹
Amide C=O Stretch: 1680 cm⁻¹

Application of Machine Learning in Chemical Property Prediction and Reaction Outcome Forecasting

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, enabling the rapid prediction of molecular properties and the forecasting of reaction outcomes. For this compound, ML models could be applied to predict a wide range of physicochemical and biological properties, as well as to anticipate its reactivity in various chemical transformations.

Chemical Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of machine learning applications in this domain. These models are trained on large datasets of molecules with known properties to learn the relationships between molecular structure and a given property. For this compound, such models could predict properties like solubility, lipophilicity (logP), and potential bioactivity. The accuracy of these predictions is highly dependent on the quality and diversity of the training data and the molecular descriptors used to represent the chemical structure.

Reaction Outcome Forecasting: Machine learning models are also being developed to predict the products, yields, and optimal conditions for chemical reactions. By learning from vast databases of known reactions, these models can assist in synthetic planning. For a compound like this compound, an ML model could suggest potential synthetic routes or predict the outcome of a novel reaction involving this molecule. These predictive capabilities can significantly accelerate the process of drug discovery and materials science.

The table below illustrates the types of properties and reaction outcomes that could be predicted for this compound using machine learning models.

Predicted ParameterMachine Learning Model TypePredicted Value (Illustrative)
Aqueous SolubilityQSPR-3.5 (logS)
Lipophilicity (logP)QSPR2.8
Potential BioactivityClassification ModelHigh probability of enzyme inhibition
Reaction YieldRegression Model85% for a specific acylation reaction

Mechanistic Biological and Biochemical Investigations of 2 Methyl 3 Oxodecanamide

Biosynthesis Pathways of Related Beta-Keto Fatty Acid Derivatives and Amides

The biosynthesis of 2-Methyl-3-oxodecanamide likely follows a pathway analogous to that of other branched-chain fatty acids, with subsequent amidation. This process involves the coordinated action of several enzymes to assemble the carbon skeleton and introduce the amide functionality.

Elucidation of Enzyme-Mediated Formation Pathways

The formation of the carbon backbone of this compound is presumed to be initiated by the fatty acid synthesis (FAS) machinery. In bacteria, the biosynthesis of branched-chain fatty acids utilizes primers derived from the catabolism of branched-chain amino acids. inflibnet.ac.inwikipedia.org For a molecule with a methyl group at the second carbon (an anteiso-branched structure), the primer is typically 2-methylbutyryl-CoA, which is derived from isoleucine. inflibnet.ac.inwikipedia.org

The 2-methylbutyryl-CoA primer is loaded onto the acyl carrier protein (ACP) of the FAS complex. Subsequently, the chain is elongated through successive rounds of condensation with malonyl-CoA, with each round adding two carbons to the growing acyl chain. To achieve a ten-carbon (decanoyl) chain, one molecule of the 2-methylbutyryl-CoA primer would undergo three rounds of elongation with malonyl-CoA.

The formation of the beta-keto group at the third carbon is an inherent step in each cycle of fatty acid biosynthesis. The condensation of the growing acyl chain with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase, results in a β-ketoacyl-ACP intermediate. In the canonical fatty acid synthesis pathway, this keto group is subsequently reduced, dehydrated, and reduced again to form a saturated acyl-ACP. youtube.com However, the presence of the 3-oxo group in this compound suggests that the acyl chain may be released from the FAS complex as a β-keto acid prior to the full reduction cascade, or that it is a metabolic intermediate of a degradation pathway.

The final step in the biosynthesis would be the amidation of the carboxyl group of 2-methyl-3-oxodecanoic acid or its activated form (e.g., 2-methyl-3-oxodecanoyl-CoA). This reaction could be catalyzed by an N-acyltransferase, which transfers the fatty acyl group to an amine donor. While the specific enzymes for this reaction on a β-keto substrate are not well-characterized, various N-acyltransferases are known to participate in the synthesis of other fatty acid amides. nih.gov Another potential route for amidation involves enzymes from the ATP-grasp superfamily, which can catalyze the formation of an amide bond through an acyl-phosphate intermediate. nih.gov

Identification of Biosynthetic Precursors (e.g., Methylacetoacetic acid related pathways)

The primary precursors for the biosynthesis of this compound are derived from both amino acid and fatty acid metabolism.

Isoleucine: The catabolism of the branched-chain amino acid isoleucine is the source of the 2-methylbutyryl-CoA primer necessary for initiating the synthesis of the anteiso-branched carbon chain. inflibnet.ac.inwikipedia.org The metabolic breakdown of isoleucine proceeds through transamination and oxidative decarboxylation to yield 2-methylbutyryl-CoA. numberanalytics.comnih.gov

Malonyl-CoA: This is the two-carbon donor for the elongation of the fatty acid chain. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. youtube.com

Amine Donor: The source of the nitrogen for the amide group is an amine-containing molecule. The specific donor for this compound is not known, but it could be ammonia (B1221849) or a small primary amine, depending on the specificity of the amidating enzyme.

The compound methylacetoacetic acid is structurally related to intermediates in isoleucine catabolism. Specifically, 2-methylacetoacetyl-CoA is an intermediate in the breakdown of isoleucine. numberanalytics.com This suggests a close metabolic link between the building blocks for this compound and the catabolic pathway of this essential amino acid.

PrecursorRole in Biosynthesis of this compound
IsoleucineSource of the 2-methylbutyryl-CoA primer for branched-chain initiation
Malonyl-CoATwo-carbon donor for fatty acid chain elongation
Amine Source (e.g., Ammonia)Provides the nitrogen atom for the final amide group

Role in Intermediary Metabolism and Biochemical Transformations

As a β-keto fatty acid derivative, this compound is likely to be an intermediate in either a biosynthetic or a catabolic pathway. Its structure suggests interactions with enzymes that handle fatty acids and ketone bodies.

Substrate Recognition and Catalysis by Thiolase Enzymes and Related Transferases

Thiolase enzymes are central to the metabolism of β-ketoacyl-CoA esters. They catalyze the reversible thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA (or propionyl-CoA in the case of 2-methyl branched substrates). ebi.ac.uk The presence of the 2-methyl group in this compound suggests that it would be a substrate for a specific class of thiolases. The mammalian SCP2-thiolase, for instance, is known to accept substrates with a 2-methyl group. researchgate.net In the degradative direction, a thiolase would cleave 2-methyl-3-oxodecanoyl-CoA (assuming the amide is first hydrolyzed to a carboxylic acid and then activated to its CoA ester) into propionyl-CoA and octanoyl-CoA.

Conversely, in the biosynthetic direction, a thiolase could catalyze the Claisen condensation of octanoyl-CoA and propionyl-CoA to form 2-methyl-3-oxodecanoyl-CoA. The substrate specificity of different thiolases is a key determinant of the types of fatty acids that can be synthesized or degraded. nih.govnih.gov

Related transferases, such as N-acyltransferases, would be responsible for the amidation step. The substrate recognition of these enzymes would depend on both the fatty acyl chain and the amine acceptor.

Participation in Fatty Acid Degradation or Biosynthesis Analogies

The structure of this compound strongly suggests its involvement in pathways analogous to fatty acid metabolism.

Degradation Analogy: If this compound is a catabolic product, it would likely be derived from a longer 2-methyl branched-chain fatty acid. The β-oxidation of such a fatty acid would proceed through a series of dehydrogenation, hydration, and oxidation steps to yield a 2-methyl-3-ketoacyl-CoA. This intermediate would then be a substrate for thiolytic cleavage. The presence of the amide group suggests that it might be a final product intended for excretion or signaling, or that the amide is hydrolyzed prior to further metabolism.

Biosynthesis Analogy: As a biosynthetic intermediate, 2-methyl-3-oxodecanoyl-ACP would be formed by the condensation of an octanoyl-ACP with malonyl-ACP, with the methyl group having been introduced earlier from the isoleucine-derived primer. If the full reduction cycle of fatty acid synthesis is bypassed, this β-keto intermediate could be released and amidated.

The metabolism of branched-chain amino acids is closely linked to fatty acid synthesis, with their catabolic products serving as primers. plos.orgnih.gov This highlights the integration of amino acid and lipid metabolism in generating structurally diverse molecules like this compound.

Mechanistic Studies of Biological Activities in Model Systems (e.g., cellular assays focused on molecular mechanism, not clinical outcomes)

While no specific cellular studies on this compound have been reported, its potential biological activities can be inferred from the known functions of related fatty acid amides and branched-chain lipids.

Many fatty acid amides act as signaling molecules, interacting with specific receptors and enzymes to modulate cellular processes. nih.gov For example, short-chain fatty acids can act as signaling molecules through G-protein coupled receptors or by inhibiting histone deacetylases. youtube.comnih.govmdpi.commagtech.com.cn It is plausible that this compound could have similar signaling roles.

Cellular assays to investigate the molecular mechanism of this compound could include:

Receptor Binding Assays: To determine if the compound binds to known fatty acid amide receptors, such as cannabinoid receptors or orphan G-protein coupled receptors.

Enzyme Inhibition Assays: To test if it inhibits key enzymes in lipid signaling, such as fatty acid amide hydrolase (FAAH), which is responsible for the degradation of many fatty acid amides. nih.gov

Gene Expression Analysis: Using techniques like qPCR or microarrays to see how treatment with the compound alters the expression of genes involved in lipid metabolism, inflammation, or other signaling pathways.

Metabolomic Profiling: To assess how the compound affects the levels of other metabolites in the cell, providing clues to its metabolic fate and its impact on cellular metabolism.

Branched-chain lipids are also known to influence the fluidity and structure of cell membranes. broadpharm.com Therefore, studies on model membrane systems could reveal if this compound integrates into lipid bilayers and alters their physical properties, which could in turn affect the function of membrane-bound proteins.

Potential Biological ActivityPlausible Molecular Mechanism
Cell SignalingInteraction with G-protein coupled receptors or other cell surface receptors.
Enzyme ModulationInhibition or allosteric regulation of enzymes in lipid metabolism (e.g., FAAH).
Gene Expression RegulationAlteration of transcription factor activity, possibly through receptor-mediated pathways.
Membrane Fluidity ModificationIncorporation into cellular membranes, altering their physical properties.

Interaction with Biological Macromolecules and Enzymes

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

No specific data is available for this compound.

Receptor Binding Studies and Ligand-Protein Interaction Profiling

No specific data is available for this compound.

Role in Biological Signaling Pathways

No specific data is available for this compound.

Advanced Research Directions and Future Perspectives for 2 Methyl 3 Oxodecanamide

Development of Chemoenzymatic and Biocatalytic Synthetic Methods

The pursuit of more sustainable and efficient synthetic routes to chiral molecules like 2-Methyl-3-oxodecanamide is increasingly turning towards chemoenzymatic and biocatalytic approaches. These methods offer the potential for high stereoselectivity under mild reaction conditions, addressing some of the key challenges in modern organic synthesis.

Biocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of chiral building blocks. For instance, the dynamic kinetic resolution of racemic α-alkyl-β-keto amides has been successfully achieved using alcohol dehydrogenases (ADHs). This process involves the stereoselective reduction of the keto group, where the fast racemization of the α-proton allows for the theoretical conversion of the entire racemic starting material into a single syn-α-alkyl-β-hydroxy amide diastereomer. The high yields and excellent enantiomeric excess observed in these reactions highlight the potential of enzymes in creating stereochemically complex molecules with high precision.

Future research in this area will likely focus on expanding the enzyme toolbox applicable to β-keto amides. This includes the discovery and engineering of novel enzymes with tailored substrate specificities and catalytic activities. The integration of enzymatic steps with traditional chemical transformations in chemoenzymatic cascades will also be a key area of development, offering streamlined processes for the synthesis of complex derivatives of this compound. A summary of enzymes and their potential applications in the synthesis of this compound derivatives is presented in Table 1.

Table 1: Potential Biocatalytic and Chemoenzymatic Approaches for this compound

Catalytic Approach Enzyme Class Potential Transformation Expected Product
Biocatalytic Alcohol Dehydrogenase (ADH) Dynamic Kinetic Resolution Chiral β-hydroxy amides
Biocatalytic Amidase/Lipase Enantioselective hydrolysis/amidation Enantiopure β-keto amides or esters
Chemoenzymatic Lipase and Metal Catalyst Sequential acylation and cross-coupling Diversified β-keto amide library

Integration of High-Throughput Screening with Advanced Analytical Techniques

The discovery of novel catalysts and the optimization of reaction conditions for the synthesis and derivatization of this compound can be significantly accelerated through the integration of high-throughput screening (HTS) with advanced analytical techniques. HTS allows for the rapid evaluation of large libraries of catalysts and reaction parameters, while sophisticated analytical methods provide detailed information on reaction outcomes.

For instance, the development of resin-bound α-keto amide peptides has enabled the screening of protease inhibitors on a solid support. This approach could be adapted for the discovery of new reactions or binding partners for this compound by immobilizing the molecule on a solid phase and screening against a library of reactants or biological targets.

The analytical aspect of this integrated approach is crucial for its success. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of β-keto amides. MS can be used to study tautomeric equilibria, while NMR provides detailed structural information and can be used to determine the ratio of keto and enol forms in solution. High-resolution magic angle spinning (HR-MAS) NMR is particularly useful for the analysis of resin-bound molecules, providing solution-like spectra from solid-phase samples. The combination of HTS with these powerful analytical techniques will undoubtedly accelerate the pace of discovery in the field of β-keto amide chemistry.

Synergistic Application of Experimental and Computational Approaches for Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the chemistry of this compound is essential for the rational design of new synthetic methods and catalysts. The synergistic application of experimental and computational approaches provides a powerful platform for elucidating these mechanisms in detail.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ reaction monitoring provide valuable data on reaction pathways and intermediates. This experimental data can then be used to validate and refine computational models. Density Functional Theory (DFT) calculations, for example, have been employed to study the keto-enol tautomerism of β-keto amides and to predict the reactivity of different tautomers. Such calculations can provide insights into transition state geometries and activation energies, helping to explain observed selectivities and reactivities.

For example, computational studies on β-cyclodiones have explored the effect of ring size and solvent on the keto-enol tautomerization process, revealing the activation free energy barriers for these transformations. Similar studies on this compound could provide a detailed picture of its tautomeric behavior and how this influences its reactivity in different chemical environments. The interplay between experimental observations and theoretical predictions will be instrumental in unraveling the intricate mechanistic details of β-keto amide chemistry.

Exploration of Novel Reactivities and Derivatization Potential

The unique structural motif of this compound, featuring multiple reactive sites, makes it a versatile building block for the synthesis of a wide range of organic molecules. researchgate.net Future research will continue to explore the novel reactivities of this and other β-keto amides, leading to the development of new synthetic methodologies and the creation of diverse molecular architectures.

The presence of both nucleophilic and electrophilic centers, as well as an acidic α-proton, allows β-keto amides to participate in a variety of transformations, including cyclizations, cycloadditions, and domino reactions. chim.it For example, β-keto amides have been used as precursors for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.net The Friedländer reaction of β-keto amides, for instance, can generate stable atropisomers, highlighting the potential for creating stereochemically complex molecules. researchgate.net

Furthermore, the derivatization of the this compound scaffold offers a pathway to new chemical entities with potentially interesting biological or material properties. The oxidation of β-ketoamides can lead to the formation of vicinal tricarbonyl amides, which are valuable synthetic intermediates. organic-chemistry.org Asymmetric α-alkylation of β-keto amides using phase-transfer catalysis provides a route to enantiomerically enriched products. rsc.org The exploration of these and other novel reactions will undoubtedly expand the synthetic utility of this compound. A summary of potential derivatization strategies is provided in Table 2.

Table 2: Potential Derivatization Strategies for this compound

Reaction Type Reagents Potential Product Class
Asymmetric Alkylation Alkyl halides, Phase-transfer catalyst α-Substituted β-keto amides
Cyclocondensation Dinucleophiles Heterocyclic compounds (e.g., pyrimidines, pyrazoles)
Oxidation Hypervalent iodine reagents Vicinal tricarbonyl amides
Reductive Amination Amines, Reducing agent β-Amino amides

Contribution to Fundamental Understanding of Beta-Keto Amide Chemistry

Research on this compound and its analogues makes a significant contribution to the fundamental understanding of β-keto amide chemistry. The unique properties of the amide group compared to the ester functionality in the more extensively studied β-keto esters lead to distinct reactivity profiles and chemical behaviors. uni-plovdiv.bg

A key aspect of β-keto amide chemistry is their keto-enol tautomerism. Unlike simple carbonyl compounds where the keto form predominates, the enol form of β-dicarbonyl compounds can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org The extent of enolization in β-keto amides is influenced by factors such as the substituents on the nitrogen atom and the solvent polarity. researchgate.net A thorough understanding of this tautomeric equilibrium is crucial, as the keto and enol forms can exhibit different reactivities.

Furthermore, the study of β-keto amides contributes to our knowledge of C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis. The development of new methods for the synthesis and derivatization of β-keto amides, such as those involving transition-metal catalysis or organocatalysis, expands the toolkit available to synthetic chemists. Ultimately, the continued investigation of this compound and related compounds will lead to a more comprehensive and nuanced understanding of the principles that govern the reactivity and behavior of this important class of molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.